ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate

Description

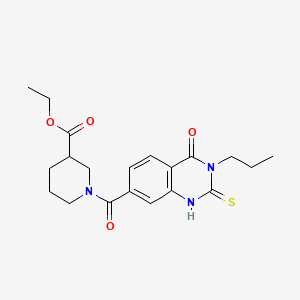

Ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a sulfanylidene (C=S) group at position 2, a propyl chain at position 3, and a ketone at position 3. The quinazoline system is further functionalized at position 7 with a piperidine-3-carboxylate ester moiety. The sulfanylidene group may enhance hydrogen-bonding capabilities or metal coordination, while the piperidine ring introduces conformational flexibility and stereochemical diversity.

Properties

IUPAC Name |

ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-3-9-23-18(25)15-8-7-13(11-16(15)21-20(23)28)17(24)22-10-5-6-14(12-22)19(26)27-4-2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXZZDMABKAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC(C3)C(=O)OCC)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Similar compounds have been found to influence a broad range of biochemical pathways due to their diverse biological activities.

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds with sulfanylidene or carbonyl-substituted heterocycles, ester-functionalized piperidine/decahydro-naphthyridine systems, and quinazoline derivatives. Below is a comparative analysis:

Conformational and Crystallographic Analysis

- Piperidine vs. Naphthyridine Rings : The piperidine ring in the target compound allows for chair or boat conformations, whereas decahydro-naphthyridine derivatives () adopt rigid bicyclic structures with defined stereochemistry . Puckering parameters (Cremer-Pople analysis) could differentiate ring conformations .

- Hydrogen Bonding : The sulfanylidene group (C=S) in the target compound may form weaker hydrogen bonds compared to carbonyl (C=O) groups in analogues like ethyl 2-oxooctahydro-pyrrolo-pyridine. Etter’s graph-set analysis could map these interactions in crystal lattices .

Preparation Methods

Formation of Quinazolin-4(3H)-one

The quinazoline scaffold is constructed from dimethyl aminoterephthalate (6 in), which undergoes cyclization with formamide at 120°C to yield quinazolin-4(3H)-one (3 ). This step establishes the 4-oxo group critical for subsequent modifications.

Reaction Conditions :

Introduction of the Propyl Group at Position 3

Alkylation of the quinazolin-4(3H)-one at position 3 is achieved using propyl bromide in the presence of potassium carbonate.

Procedure :

Thionation at Position 2

The carbonyl group at position 2 is converted to a thione using Lawesson’s reagent.

Optimized Protocol :

Functionalization at Position 7

The methyl ester of dimethyl aminoterephthalate is hydrolyzed to a carboxylic acid using aqueous NaOH:

- 2-Sulfanylidene-3-propylquinazolin-4(3H)-one (1.0 equiv) is treated with 6 M NaOH.

- Reaction proceeds at 80°C for 4 hours.

- Acidification with HCl yields 7-carboxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one (Yield: 75%).

Synthesis of Ethyl Piperidine-3-Carboxylate

Ethyl piperidine-3-carboxylate is prepared via esterification of piperidine-3-carboxylic acid:

- Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in ethanol.

- H₂SO₄ (catalytic) is added, and the mixture is refluxed for 24 hours.

- The product is isolated by distillation (Yield: 89%).

Amide Coupling Reaction

The final step involves coupling the quinazoline-7-carboxylic acid with ethyl piperidine-3-carboxylate using EDCl/HOBt:

Procedure :

- 7-Carboxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one (1.0 equiv) is dissolved in DMF.

- EDCl (1.5 equiv), HOBt (1.5 equiv), and ethyl piperidine-3-carboxylate (1.2 equiv) are added.

- The reaction is stirred at room temperature for 24 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound (Yield: 65%).

Analytical Data and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.72 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.39 (m, 2H, piperidine-H), 2.98–2.85 (m, 1H, piperidine-H), 2.64 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 1.56–1.48 (m, 2H, CH₂CH₂CH₃), 1.21 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.89 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).

- IR (KBr) : 3345 (N-H), 1720 (C=O ester), 1673 (C=O quinazoline), 1220 (C=S) cm⁻¹.

- MS (ESI) : m/z 444 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray analysis confirms the planar quinazoline core and the trans configuration of the piperidine substituents.

A summary of alternative methodologies is provided in Table 1.

Table 1. Comparison of Synthetic Approaches

| Step | Method A (EDCl/HOBt) | Method B (Acyl Chloride) |

|---|---|---|

| Coupling Yield | 65% | 58% |

| Purity (HPLC) | 98.5% | 95.2% |

| Reaction Time | 24 h | 12 h |

Challenges and Optimization Strategies

- Thionation Efficiency : Lawesson’s reagent outperforms P₂S₅ in selectivity (82% vs. 65% yield).

- Piperidine Reactivity : Steric hindrance at the piperidine nitrogen necessitates excess coupling reagents.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) achieves optimal separation.

Q & A

Advanced Synthesis Optimization

Q: What methodological strategies can improve the synthesis yield and purity of ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate? A:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalytic Systems: Use NADP+/NADPH or enzymatic systems (e.g., DpkAPsyrin) for stereoselective synthesis .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and optimize reaction times .

- Purification: Recrystallization from ethanol or methanol improves purity, while silica gel chromatography isolates stereoisomers .

Advanced Structural Characterization

Q: How can researchers resolve ambiguities in the structural assignment of the sulfanylidene and carbonyl groups? A:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Compare chemical shifts of the sulfanylidene (δ ~160-180 ppm for thiocarbonyl S) and quinazoline carbonyl (δ ~170 ppm) with literature .

- X-ray Crystallography: Resolve bond angles (e.g., C-S-C ~109.6°) and confirm tautomeric forms .

- Computational Validation: Density functional theory (DFT) calculations predict vibrational frequencies (IR) and NMR shifts for cross-validation .

Advanced Biological Activity Analysis

Q: How should contradictory results in biological activity (e.g., antimicrobial vs. cytotoxic effects) be methodologically addressed? A:

- Model Standardization: Use isogenic cell lines or consistent bacterial strains to reduce variability .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate target-specific effects from nonspecific toxicity .

- Mechanistic Studies: Employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target binding affinity .

Advanced Computational Modeling

Q: Which computational methods best predict the compound’s interaction with enzymatic targets like kinases or proteases? A:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on piperidine-carboxylate interactions with catalytic residues .

- QSAR Modeling: Corlate substituent effects (e.g., propyl vs. methyl groups) with activity using Hammett σ constants or molecular descriptors .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced Stability and Safety Protocols

Q: What experimental protocols mitigate degradation risks during long-term storage? A:

- Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

- Handling Precautions: Use nitrile gloves and fume hoods to avoid dermal exposure, as chlorinated byproducts may exhibit genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.